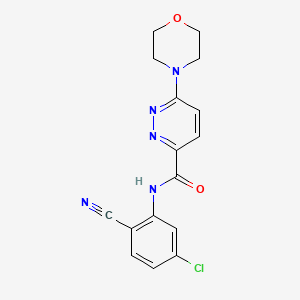

N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-6-morpholin-4-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c17-12-2-1-11(10-18)14(9-12)19-16(23)13-3-4-15(21-20-13)22-5-7-24-8-6-22/h1-4,9H,5-8H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEOGEBGOSDIQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the morpholine and carboxamide groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyridazine compounds.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Shared Substituents

2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide (Compound 1, )

- Core Structure : Acetamide (linear) vs. pyridazine carboxamide (heterocyclic).

- Substituents: Both compounds share the 5-chloro-2-cyanophenyl group, but the target compound replaces the chloroacetamide side chain with a pyridazine-morpholine system.

- Synthesis : Compound 1 is synthesized via conventional methods with microwave assistance , whereas the target compound’s synthesis (inferred) may require pyridazine functionalization and morpholine coupling.

3-Chloro-N-phenyl-phthalimide ()

- Core Structure : Phthalimide (aromatic bicyclic) vs. pyridazine (six-membered di-aza heterocycle).

- Substituents: Both feature chloro and phenyl groups, but the target compound includes a cyano substituent and morpholine ring.

- Applications : Phthalimides are utilized in polymer synthesis (e.g., polyimides) , whereas pyridazine derivatives are more common in drug discovery.

Functional Group Contributions

- Chloro-Cyanophenyl Group: Present in both the target compound and Compound 1 (), this group enhances electrophilicity and may influence interactions with hydrophobic binding pockets.

- Morpholine vs. Chloroacetamide : The morpholine ring in the target compound improves water solubility and metabolic stability compared to the chloroacetamide in Compound 1, which may confer higher reactivity but lower bioavailability .

Biological Activity

N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and inflammation. This article summarizes the current understanding of its biological activity, including relevant data tables, case studies, and research findings.

This compound belongs to a class of compounds known for their diverse pharmacological profiles. The chemical structure can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 265.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in signaling pathways that regulate cell proliferation and survival. Notably, it has been studied for its effects on the extracellular signal-regulated kinase 5 (ERK5) pathway, which is implicated in various cancers.

Inhibition of ERK5

Research indicates that compounds similar to this compound exhibit potent inhibition of ERK5, which plays a crucial role in tumor growth and angiogenesis. Inhibition of ERK5 has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines. For example, a related study demonstrated that a compound with structural similarities showed an IC value of approximately 24 nM against ERK5 in cellular assays .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | Value | Reference |

|---|---|---|

| ERK5 Inhibition IC | 24 nM | |

| Selectivity (Kinase Panel) | Low selectivity | |

| Oral Bioavailability | 24% | |

| Metabolic Stability | Poor |

Anticancer Activity

In vivo studies involving xenograft models have shown that compounds targeting the ERK5 pathway can significantly reduce tumor size. For instance, one study reported that treatment with an ERK5 inhibitor led to a reduction in tumor growth by over 50% compared to control groups . This highlights the potential therapeutic application of this compound in cancer treatment.

Anti-inflammatory Properties

Beyond cancer, there is emerging evidence suggesting that this compound may have anti-inflammatory properties. A related compound demonstrated significant efficacy in alleviating symptoms associated with ulcerative colitis in animal models, indicating potential for broader therapeutic applications . This suggests that this compound may also modulate inflammatory pathways.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(5-chloro-2-cyanophenyl)-6-morpholinopyridazine-3-carboxamide in laboratory settings?

- Methodological Answer: Synthesis optimization requires careful control of reaction conditions, including temperature (e.g., 80–120°C for amide coupling), solvent selection (polar aprotic solvents like DMF or DMSO for solubility), and reaction time (monitored via TLC/HPLC). Purification steps often involve column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Key intermediates should be characterized using -/-NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are essential for verifying the purity and structural identity of this compound?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is critical for assessing purity (>95%). Nuclear Magnetic Resonance (NMR) spectroscopy (, , and 2D techniques like COSY/HSQC) resolves structural features, such as the morpholine ring protons (δ 3.6–3.8 ppm) and aromatic pyridazine signals. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (e.g., [M+H] at m/z 388.0825) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer: Store the compound in airtight, light-protected containers under inert gas (argon/nitrogen) at −20°C. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways, with periodic HPLC analysis to detect hydrolysis of the carboxamide or morpholine groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of pyridazine-carboxamide derivatives?

- Methodological Answer: Conflicting data may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this, perform standardized dose-response curves (IC determination) across multiple models (e.g., cancer cell lines vs. primary cells). Structural analogs with modified substituents (e.g., replacing morpholine with piperazine) can clarify structure-activity relationships (SAR). Cross-validate findings using orthogonal assays (e.g., fluorescence polarization for target engagement) .

Q. What strategies are effective for X-ray crystallographic analysis of pyridazine derivatives with flexible substituents?

- Methodological Answer: Flexible groups like the morpholine ring may complicate crystallization. Use co-crystallization with stabilizing ligands or employ high-throughput screening of crystallization conditions (e.g., PEG-based precipitants). Software tools like SHELXL (for refinement) and ORTEP-3 (for visualization) aid in resolving disorder. Hydrogen-bonding networks (e.g., N–H⋯O interactions) should be analyzed to confirm conformational stability .

Q. How can computational modeling enhance understanding of receptor-binding mechanisms for morpholine-substituted carboxamides?

- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (AMBER/CHARMM) predicts binding poses at target sites (e.g., kinase ATP pockets). Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonds with the carboxamide group). Validate predictions via mutagenesis studies (e.g., alanine scanning of receptor residues) .

Q. What experimental approaches validate the role of the chlorinated cyanophenyl group in biological activity?

- Methodological Answer: Synthesize analogs lacking the chloro or cyano group and compare their bioactivity. Isothermal Titration Calorimetry (ITC) quantifies binding affinity changes, while X-ray crystallography or Cryo-EM reveals structural perturbations in target complexes. Electron-withdrawing effects of chlorine on π-π stacking interactions can be modeled via density functional theory (DFT) .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data for this compound across studies?

- Methodological Answer: Solubility discrepancies often stem from solvent polarity or pH variations. Conduct standardized measurements using the shake-flask method (24 h equilibrium in PBS/DMSO) at 25°C. Compare with computational predictions (e.g., LogP via ChemAxon). For low solubility, consider prodrug strategies (e.g., esterification of the carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.